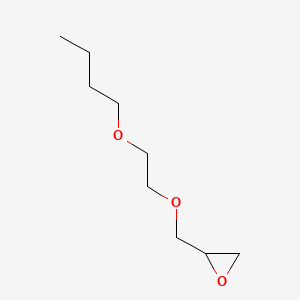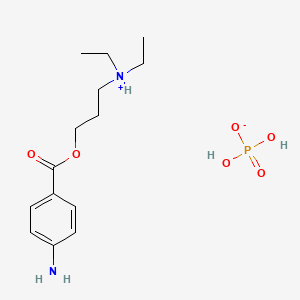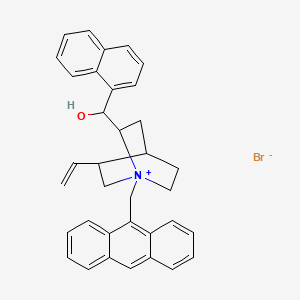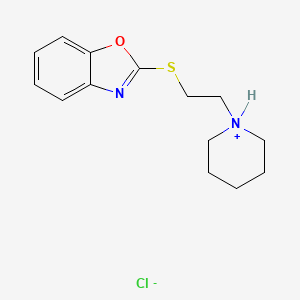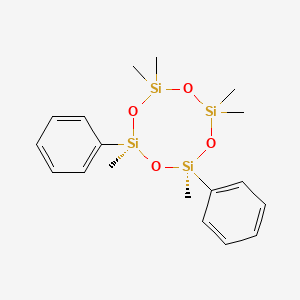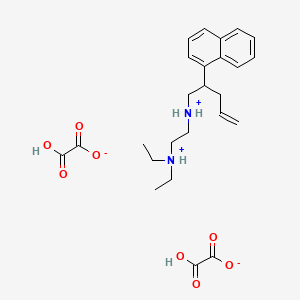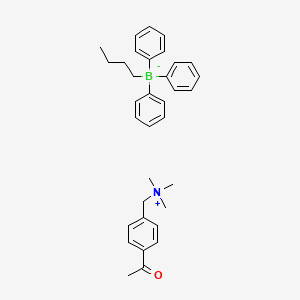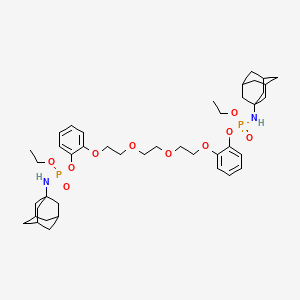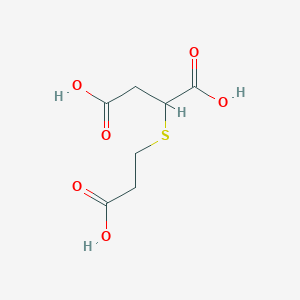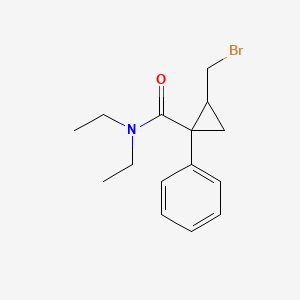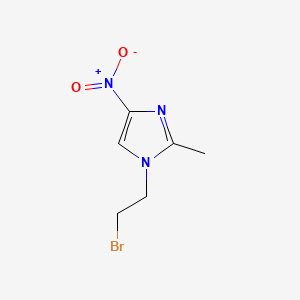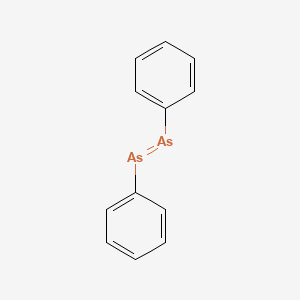
Arsenobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenobenzene is an organoarsenic compound with the chemical formula (C_6H_5As) It consists of a benzene ring bonded to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions: Arsenobenzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with arsenic trichloride, followed by hydrolysis. The reaction conditions typically require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to ensure the purity of the product .
Industrial Production Methods: Industrial production of this compound often involves the controlled reduction of arsenic compounds in the presence of aromatic hydrocarbons. This process may include the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions: Arsenobenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides.
Reduction: Reduction of this compound can lead to the formation of arsine derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitro compounds; often requires a catalyst or specific temperature conditions.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Arsine derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Historically, arsenobenzene compounds were used in the treatment of diseases such as syphilis and trypanosomiasis.
Industry: Utilized in the production of semiconductors and other electronic materials.
作用机制
The mechanism of action of arsenobenzene involves its interaction with cellular components, particularly those containing thiol groups. This compound can bind to these groups, disrupting normal cellular functions. This interaction is crucial for its antimicrobial and anticancer properties. The compound can also interfere with enzyme activity, leading to the inhibition of critical metabolic pathways .
相似化合物的比较
Phosphorobenzene: Similar structure but contains phosphorus instead of arsenic. It exhibits different reactivity and applications.
Stibine: Contains antimony instead of arsenic. Used in different industrial applications due to its distinct chemical properties.
Bismuthine: Contains bismuth. Known for its use in pharmaceuticals and cosmetics.
Uniqueness of Arsenobenzene: this compound’s unique combination of reactivity and stability makes it distinct from other similar compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions highlights its versatility. Additionally, its historical and ongoing use in medicine underscores its significance in scientific research .
属性
CAS 编号 |
4519-32-8 |
|---|---|
分子式 |
C12H10As2 |
分子量 |
304.05 g/mol |
IUPAC 名称 |
phenyl(phenylarsanylidene)arsane |
InChI |
InChI=1S/C12H10As2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
InChI 键 |
AWYSLGMLVOSVIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[As]=[As]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)
